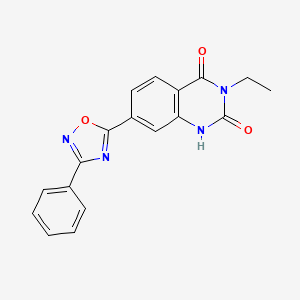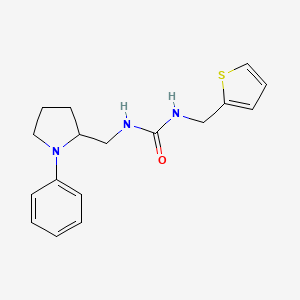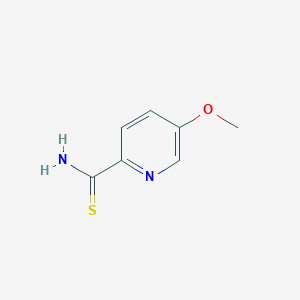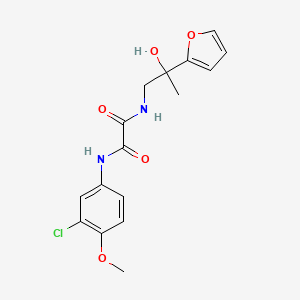
3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety. The use of automated systems could also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction could introduce additional functional groups or modify existing ones.
Reduction: This reaction might be used to alter the oxidation state of the compound.
Substitution: This reaction could replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione might be investigated for its potential biological activities. Quinazoline derivatives are known to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests that it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might also make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. For example, if it exhibits anticancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinazoline derivatives, such as:
- 4-anilinoquinazolines
- 2,4-diaminoquinazolines
- 6,7-dimethoxyquinazolines
Uniqueness
What sets 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups. The presence of the oxadiazole moiety and the phenyl group might confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
IUPAC Name |
3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-2-22-17(23)13-9-8-12(10-14(13)19-18(22)24)16-20-15(21-25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTATBGABOWTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)

![3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2674393.png)
![N'-(2-nitrophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2674394.png)
![[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2674396.png)
![N-(2,3-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2674397.png)
![N'-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2674398.png)

![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2674400.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)
